molecular formula C28H26N4O3 B11186067 2-amino-8'-ethyl-4',4',6'-trimethyl-2',5-dioxo-5,5',6,6'-tetrahydro-4'H-spiro[pyrano[3,2-c]quinoline-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile

2-amino-8'-ethyl-4',4',6'-trimethyl-2',5-dioxo-5,5',6,6'-tetrahydro-4'H-spiro[pyrano[3,2-c]quinoline-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile

Cat. No.: B11186067
M. Wt: 466.5 g/mol
InChI Key: QTHKBRHLLMRNLQ-UHFFFAOYSA-N
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Description

2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-5,5’,6,6’-tetrahydro-4’H-spiro[pyrano[3,2-c]quinoline-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate arrangement of multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-5,5’,6,6’-tetrahydro-4’H-spiro[pyrano[3,2-c]quinoline-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves multiple steps, typically starting with the preparation of the pyrano[3,2-c]quinoline core. This core is then subjected to various reactions to introduce the spiro and other functional groups. Common reagents used in these steps include ethylamine, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and high-temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-5,5’,6,6’-tetrahydro-4’H-spiro[pyrano[3,2-c]quinoline-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions might require low temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-5,5’,6,6’-tetrahydro-4’H-spiro[pyrano[3,2-c]quinoline-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-5,5’,6,6’-tetrahydro-4’H-spiro[pyrano[3,2-c]quinoline-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate
  • 2,3,3-trimethyl-3H-indole
  • N-ethyl-N-methylethanamine

Uniqueness

What sets 2-amino-8’-ethyl-4’,4’,6’-trimethyl-2’,5-dioxo-5,5’,6,6’-tetrahydro-4’H-spiro[pyrano[3,2-c]quinoline-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C28H26N4O3

Molecular Weight

466.5 g/mol

IUPAC Name

2'-amino-6-ethyl-9,11,11-trimethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-6H-pyrano[3,2-c]quinoline]-3'-carbonitrile

InChI

InChI=1S/C28H26N4O3/c1-5-15-10-17-14(2)12-27(3,4)32-22(17)18(11-15)28(26(32)34)19(13-29)24(30)35-23-16-8-6-7-9-20(16)31-25(33)21(23)28/h6-11,14H,5,12,30H2,1-4H3,(H,31,33)

InChI Key

QTHKBRHLLMRNLQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C4(C(=C(OC5=C4C(=O)NC6=CC=CC=C65)N)C#N)C(=O)N3C(CC2C)(C)C

Origin of Product

United States

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